molecular formula C20H21N5O2 B6115579 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone

4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone

Cat. No. B6115579
M. Wt: 363.4 g/mol
InChI Key: ZHIKHLZZKPWZHO-UHFFFAOYSA-N
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Description

4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone is a synthetic compound that belongs to the class of piperazinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The purpose of

Mechanism of Action

The mechanism of action of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in several physiological processes, including mood regulation, cognition, and memory.
Biochemical and Physiological Effects:
4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone has been found to exhibit several biochemical and physiological effects. Studies have reported that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in several physiological processes, including mood regulation, cognition, and memory.

Advantages and Limitations for Lab Experiments

The use of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone in lab experiments offers several advantages, including its potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. However, the use of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone in lab experiments has some limitations. For instance, the mechanism of action of this compound is not fully understood, and its toxicity profile is not well established.

Future Directions

There are several future directions for the research on 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more research is needed to establish the toxicity profile of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone. Additionally, studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Lastly, further studies are needed to optimize the synthesis method of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone to improve its yield and purity.
Conclusion:
4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone is a synthetic compound that exhibits promising anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The use of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone in lab experiments offers several advantages, including its potent activities. However, the mechanism of action and toxicity profile of this compound are not fully understood. Further research is needed to elucidate the mechanism of action, establish the toxicity profile, investigate the potential applications, and optimize the synthesis method of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone.

Synthesis Methods

The synthesis of 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone involves the condensation reaction between 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine under basic conditions. The intermediate product is then treated with 3-ethyl-2-piperazinone to obtain the final product. This synthesis method has been reported in several research articles, and it has been found to be efficient and reliable.

Scientific Research Applications

4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits promising anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in several physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-3-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-2-16-19(26)21-10-11-25(16)18-9-8-15(13-22-18)20-23-17(24-27-20)12-14-6-4-3-5-7-14/h3-9,13,16H,2,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIKHLZZKPWZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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